molecular formula C13H18N2O3 B3983954 N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide

N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B3983954
M. Wt: 250.29 g/mol
InChI Key: WZGQTPFRKYIKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide, also known as HPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPEA is a chiral molecule that contains two chiral centers, making it an interesting compound for studying stereochemistry.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide is not well understood. However, it has been proposed that this compound may act as a chiral auxiliary or a ligand in various chemical reactions. This compound may also interact with biological molecules, such as enzymes or receptors, through stereospecific interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound may have antioxidant and anti-inflammatory properties. This compound may also have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide in lab experiments include its chiral nature, which makes it an interesting compound for studying stereochemistry. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited availability and high cost.

Future Directions

For the study of N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide include investigating its mechanism of action, exploring its potential therapeutic applications, and developing new synthetic methodologies using this compound.

Scientific Research Applications

N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. This compound has also been studied for its potential as a ligand in metal-catalyzed reactions. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(16)8-14-12(17)13(18)15-10(2)11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQTPFRKYIKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC(C)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.